molecular formula C11H12INO B3224894 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS No. 1241912-47-9

1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Cat. No. B3224894
CAS RN: 1241912-47-9
M. Wt: 301.12 g/mol
InChI Key: VGBHHHNOBXUEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties and has been extensively studied for its potential therapeutic uses.

Scientific Research Applications

Green Chemistry in Quinoline Synthesis

The quinoline core, including structures similar to 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone, has vast biological activities, influencing research in anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial applications. The emphasis on green chemistry approaches for quinoline synthesis reflects a move towards more environmentally friendly and less toxic methods. These methods aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts, offering a more sustainable pathway for quinoline derivative synthesis with potential applications in medicinal chemistry and drug development (Nainwal et al., 2019).

Quinoline Derivatives as Corrosion Inhibitors

Beyond their biological applications, quinoline derivatives, such as 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone, have also been recognized for their utility as anticorrosive materials. These compounds show effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This application is significant in various industries, including pharmaceuticals and manufacturing, where corrosion prevention is critical (Verma et al., 2020).

Bioactive Quinoline Alkaloids in Drug Development

Quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. These compounds, including those structurally related to 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone, have led to discoveries in antimalarial and anticancer drug development. The review of bioactive alkaloids from quinoline and quinazoline classes highlights their potential in discovering new drugs, with over 200 molecules exhibiting a broad range of bioactivities, including antitumor, antibacterial, and antiviral effects (Shang et al., 2018).

properties

IUPAC Name

1-(7-iodo-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBHHHNOBXUEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone
Reactant of Route 4
1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone
Reactant of Route 5
1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone
Reactant of Route 6
1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.